Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate is an organic compound that belongs to the class of isophthalate derivatives. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an isophthalate core. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate typically involves the condensation of 5-aminoisophthalic acid dimethyl ester with 3-(2-furyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the propenoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group in the isophthalate core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isophthalate derivatives.
Scientific Research Applications
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the propenoyl moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)terephthalate
- Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)benzoate
- Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)phthalate
Uniqueness
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate is unique due to its specific structural features, such as the presence of both the furan ring and the isophthalate core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15NO6 |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
dimethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO6/c1-22-16(20)11-8-12(17(21)23-2)10-13(9-11)18-15(19)6-5-14-4-3-7-24-14/h3-10H,1-2H3,(H,18,19)/b6-5+ |
InChI Key |
AIGVWEHBJKTPPL-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CO2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.